The compound “4-[(4-benzyl-1-piperidinyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide” is a synthetic molecule designed as a potential antagonist of the cannabinoid receptor type 1 (CB1). This receptor is predominantly found in the central nervous system and is involved in various physiological processes, including mood, appetite, pain sensation, and memory. [] The compound belongs to a class of molecules that exhibit high affinity and selectivity for the CB1 receptor, aiming to block the effects of endogenous cannabinoids like anandamide and exogenous cannabinoids like Δ9-tetrahydrocannabinol (THC). []
As a putative CB1 receptor antagonist, “4-[(4-benzyl-1-piperidinyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide” is hypothesized to exert its effects by binding to the CB1 receptor and preventing the binding of endogenous and exogenous cannabinoids. [] This competitive binding would inhibit the downstream signaling pathways associated with CB1 receptor activation, thereby blocking the physiological effects of cannabinoids. []
CAS No.: 15385-58-7
CAS No.: 136056-01-4
CAS No.: 19641-92-0
CAS No.: 128-68-7
CAS No.: 81201-92-5
CAS No.: 864852-88-0